5-Bromo-2-chloronicotinamide
Overview
Description
5-Bromo-2-chloronicotinamide: is a chemical compound with the molecular formula C6H4BrClN2O and a molecular weight of 235.47 g/mol . . This compound is characterized by the presence of both bromine and chlorine atoms attached to a nicotinamide ring, making it a valuable intermediate in various chemical syntheses.
Scientific Research Applications
Chemistry
In chemistry, 5-Bromo-2-chloronicotinamide is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for creating diverse chemical entities.
Biology
The compound has been investigated for its potential antimicrobial properties. Studies have shown that it exhibits activity against various bacterial and fungal strains, including some that are resistant to conventional antibiotics.
Medicine
In medicine, this compound has been studied for its enzyme inhibition properties. It has been shown to inhibit dihydrofolate reductase, an enzyme involved in folate metabolism, making it a potential candidate for developing new antifolate drugs for treating diseases like cancer.
Industry
In the industrial sector, the compound is used in the production of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Safety and Hazards
5-Bromo-2-chloronicotinamide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with care, avoiding contact with skin and eyes, and not be ingested .
Mechanism of Action
Target of Action
The primary target of 5-Bromo-2-chloronicotinamide is GPI-linked NAD (P) (+)–arginine ADP-ribosyltransferase 1 . This enzyme plays a crucial role in the ADP-ribosylation of arginine residues in proteins, which is a post-translational modification involved in various biological processes .
Mode of Action
It is known to interact with its target enzyme, potentially altering its function
Biochemical Pathways
Given its target, it is likely involved in the regulation of protein function through the modification of arginine residues . The downstream effects of these modifications can vary widely and depend on the specific proteins and biological contexts involved.
Pharmacokinetics
It is known to have high gastrointestinal absorption and is permeable to the blood-brain barrier . These properties suggest that the compound may have good bioavailability, allowing it to reach its target sites in the body effectively.
Result of Action
Its interaction with its target enzyme suggests that it may influence protein function, potentially affecting various cellular processes
Biochemical Analysis
Biochemical Properties
5-Bromo-2-chloronicotinamide plays a significant role in biochemical reactions, primarily through its interactions with enzymes and proteins. One notable interaction is with the enzyme dihydrofolate reductase (DHFR), which is crucial in folate metabolism. By inhibiting DHFR, this compound can potentially disrupt the synthesis of nucleotides, thereby affecting DNA replication and cell division. Additionally, this compound has been investigated for its antimicrobial properties, showing activity against various bacterial and fungal strains.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of DHFR can lead to reduced folate levels, which in turn affects the synthesis of purines and pyrimidines, essential components of DNA and RNA. This disruption can result in altered gene expression and impaired cell proliferation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. Its inhibition of DHFR is a key mechanism, where it competes with the natural substrate, dihydrofolate, for binding to the enzyme’s active site. This competitive inhibition prevents the reduction of dihydrofolate to tetrahydrofolate, a critical step in nucleotide biosynthesis. Additionally, this compound may interact with other enzymes and proteins, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Studies have shown that its stability and degradation can influence its long-term effects on cellular function. For example, prolonged exposure to this compound can lead to sustained inhibition of DHFR, resulting in cumulative effects on DNA synthesis and cell proliferation . Additionally, the compound’s stability under different conditions can affect its efficacy and potency in experimental setups.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, it may exhibit therapeutic effects, such as antimicrobial activity or enzyme inhibition. At higher doses, toxic or adverse effects can occur. For instance, excessive inhibition of DHFR can lead to severe folate deficiency, resulting in impaired DNA synthesis and cell division . It is crucial to determine the optimal dosage to balance efficacy and safety in animal studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to folate metabolism. By inhibiting DHFR, it disrupts the conversion of dihydrofolate to tetrahydrofolate, a cofactor essential for the synthesis of purines and pyrimidines. This disruption can lead to altered metabolic flux and changes in metabolite levels, affecting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its distribution can influence its localization and accumulation in specific cellular compartments . Understanding these transport mechanisms is crucial for optimizing its use in biochemical research and therapeutic applications.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, its interaction with DHFR suggests that it may localize to regions where folate metabolism occurs, such as the cytoplasm and mitochondria.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloronicotinamide typically involves the bromination and chlorination of nicotinamide derivatives. One common method starts with 2-chloronicotinamide , which undergoes bromination using bromine in the presence of a catalyst . The reaction conditions are generally mild, and the process yields a high-purity product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-chloronicotinamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as amines or thiols under basic conditions.
Oxidation and Reduction: Require oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Coupling Reactions: Often use palladium catalysts and ligands.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinamides, while coupling reactions can produce biaryl compounds .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-chloropyridine-3-carboxamide
- 5-Bromo-2-chloronicotinic acid
- 2-Chloro-5-bromopyridine
Uniqueness
Compared to similar compounds, 5-Bromo-2-chloronicotinamide stands out due to its dual halogenation, which imparts unique reactivity and versatility. This dual halogenation allows for a broader range of chemical modifications and applications, making it a more valuable intermediate in various synthetic processes .
Properties
IUPAC Name |
5-bromo-2-chloropyridine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClN2O/c7-3-1-4(6(9)11)5(8)10-2-3/h1-2H,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFUOTGWWIKJNQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(=O)N)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20504939 | |
Record name | 5-Bromo-2-chloropyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20504939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75291-85-9 | |
Record name | 5-Bromo-2-chloropyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20504939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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